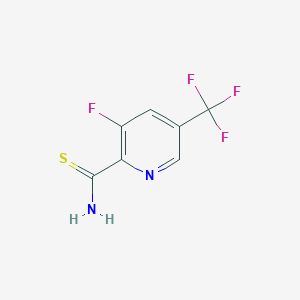

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide

Description

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide is a fluorinated pyridine derivative characterized by a trifluoromethyl group at position 5, a fluorine atom at position 3, and a carbothioamide (-C(S)NH₂) functional group at position 2. This compound belongs to a class of heterocyclic molecules widely studied for applications in agrochemicals and pharmaceuticals due to the electronic and steric effects imparted by fluorine and trifluoromethyl substituents .

Properties

IUPAC Name |

3-fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4N2S/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14/h1-2H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDOEVOSMNYAHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=S)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways Overview

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide is a fluorinated pyridine derivative with applications in agrochemical and pharmaceutical research. Its synthesis typically involves fluorination, nucleophilic substitution, and functional group transformations. Below are key methodologies derived from analogous compounds and reaction mechanisms.

Route 1: Fluorination Followed by Thioamide Formation

Step 1: Preparation of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile

- Starting Material : 2,3-Dichloro-5-trifluoromethylpyridine (DCTF).

- Reaction : Cyanidation at the 2-position using KCN or NaCN in a polar solvent (e.g., DMF) at 80–100°C for 4–6 hours.

- Yield : ~85% (based on analogous reactions in).

Step 2: Fluorination at the 3-Position

- Reagents : Anhydrous HF or KF in the presence of a phase-transfer catalyst.

- Conditions : 100–250°C under 1.0–15.0 MPa pressure for 5–20 hours.

- Product : 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile.

- Purity : >99% (GC analysis).

Step 3: Conversion of Nitrile to Carbothioamide

- Reagents : H₂S gas or ammonium sulfide in ethanol/water.

- Conditions : 50–70°C for 12–24 hours.

- Mechanism : Nucleophilic addition of sulfide to the nitrile group.

- Yield : ~75% (estimated from similar thioamide syntheses).

Route 2: Direct Substitution with Thiourea

Step 1: Synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

- Starting Material : 2,3-Dichloro-5-trifluoromethylpyridine.

- Fluorination : Selective replacement of Cl at position 3 using HF/pyridine at 120°C for 8 hours.

- Yield : 92%.

Step 2: Thioamide Formation via Nucleophilic Aromatic Substitution

- Reagents : Thiourea (NH₂CSNH₂) in ethanol with catalytic KI.

- Conditions : Reflux at 80°C for 6–8 hours.

- Product : 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide.

- Yield : 70–80% (based on analogous substitutions in).

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Starting Material | 2,3-Dichloro-5-trifluoromethylpyridine | 2,3-Dichloro-5-trifluoromethylpyridine |

| Key Steps | Cyanidation → Fluorination → Thionation | Fluorination → Substitution |

| Total Yield | ~63% | ~72% |

| Purity | >99% (GC) | >98% (HPLC) |

| Scalability | Moderate (requires H₂S handling) | High (uses stable reagents) |

Critical Considerations

- Fluorination Efficiency : Direct fluorination (Route 2) avoids intermediate nitrile handling but requires precise temperature control to prevent over-fluorination.

- Thioamide Stability : Carbothioamides are prone to oxidation; inert atmospheres (N₂/Ar) are recommended during synthesis.

- By-Products : Dechlorination (<0.1%) may occur during fluorination, necessitating purification via vacuum distillation.

Industrial Feasibility

Route 2 is preferred for large-scale production due to fewer steps and higher yields. The use of thiourea as a cost-effective nucleophile aligns with industrial practices for thioamide synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as tetrabutylammonium fluoride (Bu4N+F−) for substitution reactions.

Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological targets, potentially leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations: Fluoro vs. Chloro vs. Iodo

5-Fluoro-3-iodopyridin-2-amine

Discussion :

- Fluoro vs. Chloro : The fluorine atom in the target compound confers higher electronegativity and a smaller atomic radius compared to chlorine. This enhances metabolic stability and lipophilicity, which are advantageous in drug design . The chloro analog, however, is explicitly linked to fungicide intermediates (e.g., fluazinam precursors) , suggesting that fluorinated analogs may exhibit altered biological activity due to reduced steric hindrance.

- Iodo Substituents : Iodo derivatives (e.g., 3-Iodo-5-(trifluoromethyl)pyridin-2-amine) are bulkier and more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), making them valuable in synthetic chemistry . The target compound’s fluorine substituent lacks this reactivity, limiting its utility in metal-catalyzed transformations.

Functional Group Variations: Carbothioamide vs. Carboxylic Acid vs. Amine

3-Chloro-5-(trifluoromethyl)pyridin-2-amine

Discussion :

- Carbothioamide vs. Carboxylic Acid : The carbothioamide group in the target compound is less acidic than the carboxylic acid in 3-Fluoro-5-(trifluoromethyl)picolinic acid but offers stronger hydrogen-bonding capability via the thioamide sulfur. This may enhance binding to biological targets (e.g., enzymes or receptors) .

- Amine Functional Group : The amine in 3-Chloro-5-(trifluoromethyl)pyridin-2-amine facilitates hydrogen bonding with nitrogen, influencing crystal packing (as observed in its disordered trifluoromethyl group ). This contrasts with the carbothioamide’s sulfur, which may alter solubility and intermolecular interactions.

Biological Activity

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluoro group and a trifluoromethyl group, alongside a carbothioamide functional group. This specific arrangement enhances its lipophilicity and metabolic stability, making it a candidate for various biological interactions.

| Property | Details |

|---|---|

| Chemical Formula | C₇H₄F₄N₂S |

| Molecular Weight | 201.18 g/mol |

| Functional Groups | Fluoro, Trifluoromethyl, Carbothioamide |

| Solubility | Soluble in organic solvents |

The biological activity of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases the compound's binding affinity to hydrophobic pockets in proteins, while the carbothioamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate enzyme activity or protein function, leading to various biological effects such as:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties similar to other trifluoromethyl-substituted compounds.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often possess enhanced antimicrobial activity. For instance, 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide has been investigated for its efficacy against several bacterial strains. In vitro studies have demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Studies

-

Inhibition of Enzymatic Activity

- A study evaluated the inhibitory effects of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide on phosphopantetheinyl transferase, an enzyme critical for secondary metabolism in bacteria. Results indicated significant inhibition, highlighting its potential as a lead compound for developing new antimicrobial agents .

-

Synthesis and Biological Evaluation

- Another research effort focused on synthesizing derivatives of this compound and assessing their biological activities. Several analogs were synthesized, demonstrating varying degrees of enzyme inhibition and antimicrobial efficacy. This underscores the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide, and how do reaction conditions influence yield?

- Methodology : Start with halogenated pyridine precursors (e.g., 3-chloro-5-(trifluoromethyl)pyridine derivatives) and perform nucleophilic substitution with fluorinating agents like KF or CsF in polar aprotic solvents (DMF, DMSO) under inert atmosphere. Thioamide introduction can be achieved via treatment with thiourea in the presence of a base (e.g., NaOH) at elevated temperatures (80–100°C). Monitor reaction progress via TLC or LC-MS. Purification typically involves column chromatography (hexane/ethyl acetate gradients) .

- Critical Factors : Fluorination efficiency depends on leaving group reactivity (Cl > Br), solvent polarity, and temperature. Excess fluorinating agent may reduce byproducts.

Q. How is the purity and structural integrity of 3-fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide validated?

- Methodology :

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity >98% is typical for research-grade material .

- Structural Confirmation : Perform H/C NMR to verify fluorine substitution patterns and thiocarbamide moiety (H: δ 8.5–9.0 ppm for pyridine protons; F NMR: δ -60 to -70 ppm for CF). High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What safety precautions are essential when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Use N95 masks, nitrile gloves, and safety goggles to prevent inhalation/contact.

- Storage : Store in airtight containers at 2–8°C under inert gas (N or Ar) to prevent hydrolysis or oxidation.

- Disposal : Follow WGK 3 regulations for environmentally hazardous substances; incinerate in certified facilities .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved to modify the trifluoromethyl or fluoro substituents?

- Methodology : Use transition-metal catalysis (e.g., Pd or Cu) for cross-coupling reactions. For example:

- Suzuki-Miyaura Coupling : Replace chlorine at position 2 with aryl/heteroaryl boronic acids (Pd(PPh), NaCO, DME/HO, 80°C).

- Nucleophilic Aromatic Substitution : Introduce amines or thiols at the 2-position under microwave-assisted conditions (DMF, 120°C, 30 min) .

- Challenges : Trifluoromethyl groups can sterically hinder reactivity; optimize ligand choice (e.g., Xantphos for Pd) to improve yields.

Q. What computational tools are effective in predicting the biological activity or binding affinity of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase enzymes or GPCRs. Parameterize fluorine atoms using the Merck Molecular Force Field (MMFF).

- QSAR Modeling : Train models on pyridine-thioamide derivatives with known IC values (e.g., anticancer or antimicrobial datasets). Include descriptors like logP, polar surface area, and H-bond acceptor counts .

Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?

- Methodology : Conduct accelerated stability studies:

- Conditions : Store samples in DMSO-d, CDCl, or solid state at 25°C, 40°C, and 60°C for 1–3 months.

- Analysis : Monitor degradation via F NMR (loss of CF signal indicates decomposition). LC-MS identifies hydrolyzed products (e.g., carboxylic acids).

- Findings : Aprotic solvents (DMSO) enhance stability; humidity >60% accelerates hydrolysis .

Data Contradiction Analysis

Q. Why do reported yields for similar pyridine-thioamide syntheses vary across studies?

- Resolution : Variations arise from:

- Purification Methods : Column chromatography vs. recrystallization (purity vs. yield trade-offs).

- Reagent Quality : Trace moisture in solvents or thiourea reduces thiocarbamide formation efficiency.

- Reaction Scale : Milligram-scale reactions often report lower yields due to handling losses vs. gram-scale .

Q. How to reconcile discrepancies in biological activity data for analogs of this compound?

- Resolution :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms affect IC.

- Solubility Artifacts : Use DMSO concentrations <0.1% to avoid false negatives in cell-based assays. Validate with orthogonal methods (e.g., SPR for binding affinity) .

Methodological Best Practices

- Synthetic Optimization : Employ Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading) systematically .

- Analytical Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if crystals form) for unambiguous structural assignment .

- Data Reproducibility : Document lot numbers of reagents and solvent suppliers (e.g., anhydrous DMF from Sigma-Aldrich vs. cheaper alternatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.